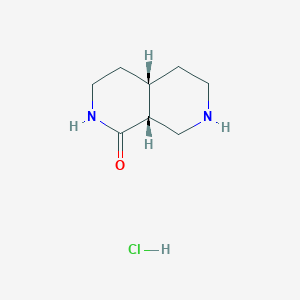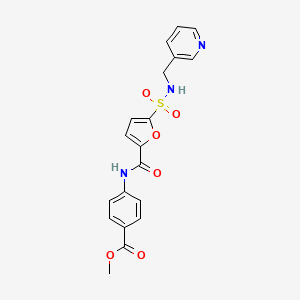
methyl 4-(5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a benzoate ester, a sulfamoyl group, and a pyridine ring . These functional groups suggest that the compound could have interesting chemical properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic furan and pyridine rings could impart stability to the molecule, while the benzoate ester and sulfamoyl group could provide sites for reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the benzoate ester could undergo hydrolysis, the sulfamoyl group could participate in substitution reactions, and the furan and pyridine rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用
Antiprotozoal Agents
Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has yielded compounds with significant antiprotozoal activity, demonstrating strong DNA affinities and excellent in vitro and in vivo efficacy against T. b. rhodesiense and P. falciparum. These findings suggest potential applications in treating protozoal infections (Ismail et al., 2004).
Synthesis of Furo[3,2-b]pyrroles and Benzo Derivatives
The synthesis of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives has been explored, leading to compounds that undergo ring opening by heterocyclic amines. This research lays the groundwork for the development of new molecules with diverse applications in chemical synthesis (Krutošíková et al., 2001).
Renewable PET Production
A study on the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans catalyzed by Lewis acid molecular sieves highlights a method for producing biobased terephthalic acid precursors, essential for renewable polyethylene terephthalate (PET) production (Pacheco et al., 2015).
Adenosine Receptor Ligands with Antineuropathic Activity
The development of amino-3,5-dicyanopyridines as adenosine receptor ligands has shown promise in reducing oxaliplatin-induced neuropathic pain, offering a new avenue for therapeutic intervention in neuropathic conditions (Betti et al., 2019).
Hyperbranched Aromatic Polyamide Synthesis
The thermal polymerization of specific monomers has been used to create hyperbranched aromatic polyamides, revealing new possibilities in the field of polymer science for applications requiring materials with unique mechanical and chemical properties (Yang et al., 1999).
Heterocyclic Analogues of Marginalin
Research into the synthesis of heterocyclic analogues of marginalin and their transformation products explores the creation of new ene-lactones and investigates their potential applications in medicinal chemistry (Barbier, 1991).
作用機序
Target of Action
Similar compounds have been found to targettyrosine kinases and exhibit high coumarin 7-hydroxylase activity . These targets play crucial roles in cellular signaling and metabolism.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets throughhydroxylation and inhibition mechanisms. These interactions can lead to changes in the activity of the targets, affecting cellular processes.
Biochemical Pathways
The compound likely affects the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The compound’s interaction with its targets can lead to changes in this pathway, resulting in downstream effects on cellular processes.
Pharmacokinetics
Similar compounds have been found to undergooxidative addition and transmetalation , which can impact their bioavailability.
Result of Action
It can be inferred from similar compounds that its action can lead to thehydroxylation of anti-cancer drugs and the inhibition of tyrosine kinases , affecting cellular processes and potentially exhibiting anti-cancer effects.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which the compound likely affects, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, changes in these conditions could potentially influence the compound’s action.
特性
IUPAC Name |
methyl 4-[[5-(pyridin-3-ylmethylsulfamoyl)furan-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-27-19(24)14-4-6-15(7-5-14)22-18(23)16-8-9-17(28-16)29(25,26)21-12-13-3-2-10-20-11-13/h2-11,21H,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPCQCRKOYSMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898099.png)
![2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2898100.png)
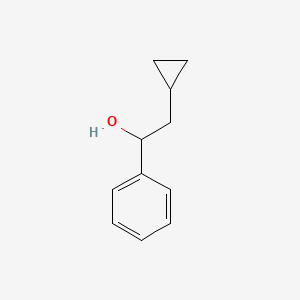


![8',9'-dimethoxy-10b'-methyl-6',10b'-dihydro-5'H-spiro[cyclohexane-1,1'-[1,3]oxazolo[4,3-a]isoquinolin]-3'-one](/img/structure/B2898106.png)
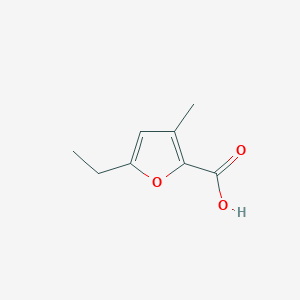
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2898109.png)
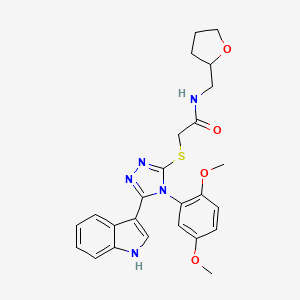
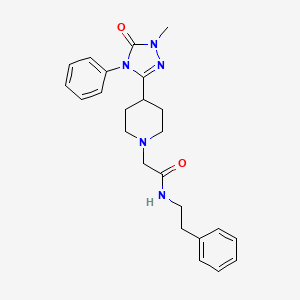
![(2Z)-1,1,3-Trimethyl-2-[(2E)-2-[2-phenylsulfanyl-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole;tetrafluoroborate](/img/structure/B2898112.png)
![2-(9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2898116.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol](/img/structure/B2898117.png)
